N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex chemical compound with significant utility in various research and industrial applications. The structure, characterized by a blend of aromatic and heterocyclic components, offers potential for multifaceted interactions in biological systems and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves a multistep process:
Formation of the pyrazole ring: : This step usually begins with the condensation of 2-fluorophenylhydrazine with an appropriate β-diketone.
Benzoylation: : The pyrazole derivative is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.
Sulfonation: : The final step involves the reaction of the intermediate product with methanesulfonyl chloride to attach the methanesulfonamide group. This step is often carried out in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial context, the production of this compound could involve:
Optimization of reaction conditions: : Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Scaling up the reactions: : Employing larger volumes and more concentrated reagents while ensuring proper heat and mass transfer.
Purification: : Techniques such as recrystallization, column chromatography, or preparative HPLC (High-Performance Liquid Chromatography) to obtain high purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methanesulfonamide group can be oxidized to a sulfone under strong oxidative conditions.
Reduction: : The benzoyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: : Halogen substitution reactions can occur on the aromatic rings, especially the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.
Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorinating agents under specific conditions.
Major Products
Sulfoxides: and sulfones from oxidation reactions.
Alcohols: from the reduction of the benzoyl group.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
As a building block in the synthesis of more complex organic molecules.
Used in studying reaction mechanisms due to its rich functional groups.
Biology
Investigated for its potential use as a pharmaceutical intermediate.
Studied for its biological activity, particularly in binding assays and enzyme inhibition studies.
Medicine
Explored as a potential therapeutic agent due to its structural features that allow for multiple biological interactions.
Basis for designing new drugs targeting specific diseases or conditions.
Industry
Utilized in the development of specialty chemicals and materials with specific properties.
Potential application in the manufacture of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects involves:
Interaction with molecular targets: : Such as enzymes, receptors, or nucleic acids.
Pathways involved: : Modulating signaling pathways or inhibiting enzyme activity through binding to active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-benzoyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{2-[1-benzoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]methyl}methanesulfonamide
Uniqueness
The specific positioning of the fluorine atom and the methanesulfonamide group in the given compound provides unique reactivity and binding characteristics compared to its analogs.
This unique combination can affect its physical properties, biological activity, and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-benzoyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-31(29,30)26-20-14-8-6-12-18(20)21-15-22(17-11-5-7-13-19(17)24)27(25-21)23(28)16-9-3-2-4-10-16/h2-14,22,26H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBBQYSKVEOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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